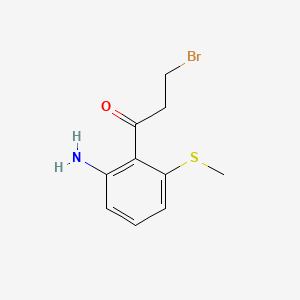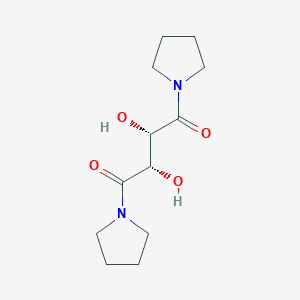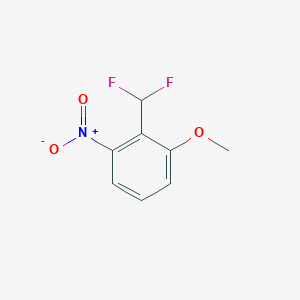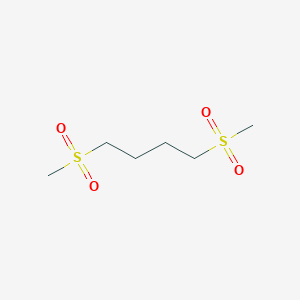
1,4-Bis(methylsulfonyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(methylsulfonyl)butane is an organic compound with the molecular formula C6H14O4S2. It is characterized by the presence of two methylsulfonyl groups attached to a butane backbone.
Métodos De Preparación
1,4-Bis(methylsulfonyl)butane can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dibromobutane with sodium methylsulfonate under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,4-Bis(methylsulfonyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups under specific conditions.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis(methylsulfonyl)butane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(methylsulfonyl)butane involves its interaction with molecular targets and pathways. In biological systems, the compound can undergo tautomerization, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including anticancer activity . The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
Comparación Con Compuestos Similares
1,4-Bis(methylsulfonyl)butane can be compared with other similar compounds, such as:
1,4-Butanediol dimethanesulfonate: This compound has similar structural features but differs in its reactivity and applications.
1,4-Dimethanesulfonoxybutane: Another related compound with distinct chemical properties and uses.
Propiedades
Número CAS |
7040-87-1 |
|---|---|
Fórmula molecular |
C6H14O4S2 |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
1,4-bis(methylsulfonyl)butane |
InChI |
InChI=1S/C6H14O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h3-6H2,1-2H3 |
Clave InChI |
PBIMIEGCHKDDMF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCCCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


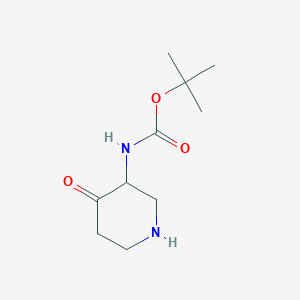
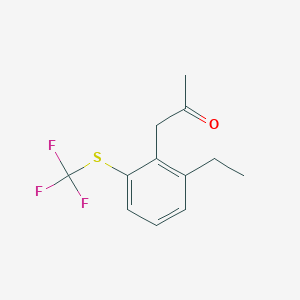


![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
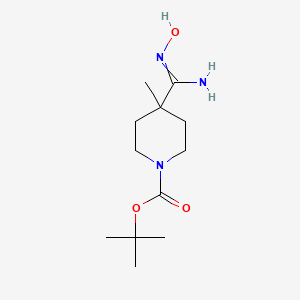
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
